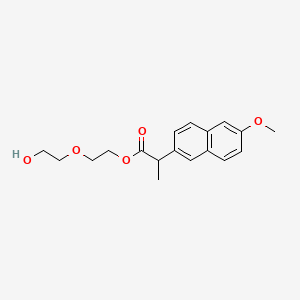
4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group containing a p-chlorophenyl and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of p-chlorobenzyl chloride with benzylamine to form the intermediate N-(alpha-(p-chlorophenyl)benzyl)amine.
Alkylation: The intermediate is then alkylated with N-methylaminoethyl chloride under basic conditions to introduce the N-methylamino group.
Cyclization: Finally, the compound undergoes cyclization with morpholine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine ring positions, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced aromatic rings or amines.
Substitution: Formation of substituted benzyl or morpholine derivatives.
Applications De Recherche Scientifique
4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)piperidine
- 4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)thiomorpholine
Uniqueness
4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Propriétés
Numéro CAS |
23892-48-0 |
|---|---|
Formule moléculaire |
C20H25ClN2O |
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)-phenylmethyl]-N-methyl-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C20H25ClN2O/c1-22(11-12-23-13-15-24-16-14-23)20(17-5-3-2-4-6-17)18-7-9-19(21)10-8-18/h2-10,20H,11-16H2,1H3 |
Clé InChI |
OVLXBFCUWMLQLL-UHFFFAOYSA-N |
SMILES canonique |
CN(CCN1CCOCC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


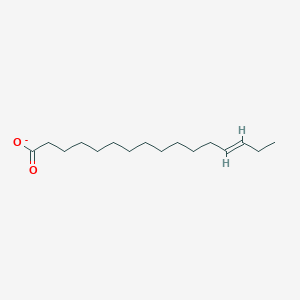
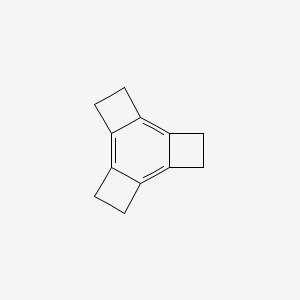
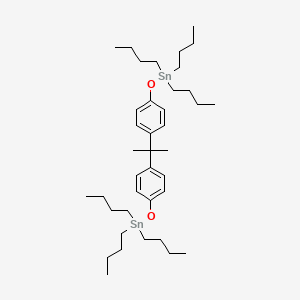
![[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)


![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)


![4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid](/img/structure/B13750689.png)
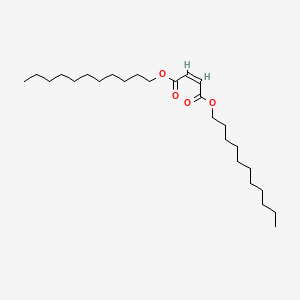
![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)
![3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide](/img/structure/B13750716.png)
